1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea
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Overview
Description
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea is a compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea linkage between a 4-methylphenyl group and a 2-(2-nitroethyl)phenyl group. Urea derivatives are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 2-(2-nitroethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the substituent, various substituted derivatives of the compound can be formed.
Scientific Research Applications
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea linkage provides stability and facilitates binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-nitroethane: Similar structure but lacks the urea linkage.
4-(1,1-Dimethyl-2-nitroethyl)phenyl phenyl sulfone: Contains a sulfone group instead of a urea linkage.
2-Methoxyphenyl isocyanate: Used in similar synthetic applications but has different functional groups.
Uniqueness
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea is unique due to its combination of a urea linkage and a nitroethyl group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-6-8-14(9-7-12)17-16(20)18-15-5-3-2-4-13(15)10-11-19(21)22/h2-9H,10-11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIANPWPOHJUDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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